molecular formula C10H10ClN3O2 B6164981 (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride CAS No. 1380316-16-4

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride

Cat. No.: B6164981
CAS No.: 1380316-16-4
M. Wt: 239.7
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Description

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound belongs to the quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride typically involves multiple steps, starting from simple precursors. One common synthetic route includes the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring and optimization to maintain consistent quality. Advanced techniques such as flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often further purified and characterized to confirm their structure and properties.

Scientific Research Applications

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

  • Medicine: It is being investigated for its potential therapeutic uses, particularly in the treatment of various diseases.

  • Industry: Its derivatives are used in the development of new materials and chemicals with improved properties.

Mechanism of Action

The mechanism by which (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride exerts its effects involves interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinoline: A basic structure similar to the compound .

  • Indole: Another heterocyclic compound with biological activity.

  • Coumarin: Known for its anticoagulant properties.

Uniqueness: (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride stands out due to its specific structural features and the presence of multiple functional groups, which contribute to its unique biological activities and applications.

Properties

CAS No.

1380316-16-4

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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